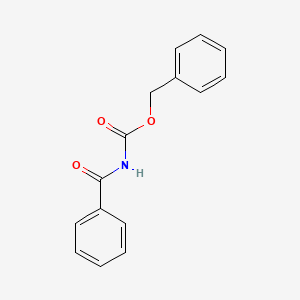

Benzyl benzoylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38091-74-6 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

benzyl N-benzoylcarbamate |

InChI |

InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18) |

InChI Key |

UPGIGEFVJYABBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzyl Benzoylcarbamate

Direct Synthetic Routes to Benzyl (B1604629) Benzoylcarbamate

Direct synthesis of Benzyl Benzoylcarbamate involves the formation of the core carbamate (B1207046) linkage from specific precursors. These methods are characterized by the direct coupling of benzyl and benzoyl moieties.

Synthesis from Benzoyl Isocyanate and Benzyl Alcohol

A primary and straightforward method for synthesizing this compound is through the reaction of benzoyl isocyanate with benzyl alcohol. Isocyanates are well-known for their reactivity towards nucleophiles like alcohols, leading to the formation of carbamates. In this reaction, the oxygen of the hydroxyl group in benzyl alcohol attacks the electrophilic carbon of the isocyanate group in benzoyl isocyanate.

The synthesis of the requisite benzoyl isocyanate can be achieved through various means, often starting from benzoyl chloride. One method involves the reaction of substituted benzoyl chloride with a cyanate (B1221674) salt, such as sodium cyanate, in the presence of a composite catalyst system, for instance, one composed of a Lewis acid (like zinc chloride) and p-toluenesulfonic acid. google.com This approach avoids the use of highly toxic reagents like phosgene (B1210022). google.com

Once the benzoyl isocyanate is formed, it can be reacted with benzyl alcohol. This addition reaction is typically efficient and proceeds to yield the desired this compound. A related synthesis involves the Curtius rearrangement of an acryloyl azide (B81097) to form vinyl isocyanate, which is then trapped by benzyl alcohol. chemicalbook.com Adapting this, a benzoyl azide could undergo a Curtius rearrangement to produce benzoyl isocyanate, which would then react with benzyl alcohol.

Other Established Synthetic Pathways for Benzoylcarbamate Formation

Beyond the isocyanate route, other classical methods can be employed or adapted for the synthesis of benzoylcarbamates.

One of the most established methods is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide to an isocyanate intermediate. nih.gov This isocyanate can then be trapped by an alcohol to form the carbamate. nih.gov For this compound, this would involve the preparation of benzoyl azide from a benzoic acid derivative, its rearrangement to benzoyl isocyanate, and subsequent reaction with benzyl alcohol.

Another traditional, though less environmentally favorable, route is the reaction of an amine with a chloroformate. nih.gov In the context of this compound, this would not be a direct route but could be envisioned through multi-step processes. The use of highly toxic phosgene and its derivatives has been a staple in industrial carbamate synthesis but is increasingly being replaced by safer alternatives. nih.gov

Related Carbamate Synthesis Strategies and Adaptations for Benzoylcarbamates

The field of organic synthesis has seen significant evolution towards greener, more efficient, and versatile methods for constructing chemical bonds. These advanced strategies are highly relevant and adaptable for the synthesis of specific targets like this compound.

Phosgene-Free and Environmentally Benign Synthetic Approaches

Growing environmental and safety concerns have driven the development of synthetic routes that avoid toxic reagents like phosgene. nih.govgoogle.com A leading alternative is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block. nih.govresearchgate.netnih.gov

Methods utilizing CO₂ often involve its reaction with an amine to form a carbamic acid intermediate, which is then reacted with an electrophile. nih.govoup.com For instance, a three-component coupling of an amine, CO₂, and an alkyl halide can efficiently produce carbamates under mild conditions, often facilitated by a base like cesium carbonate. google.comorganic-chemistry.org To synthesize this compound via this logic, one might envision a pathway starting from benzamide, though this is conceptually complex.

A more direct CO₂-based approach involves the dehydrative formation of urethanes from carbon dioxide, an amine, and an alcohol, sometimes driven by catalytic systems. nih.gov Continuous flow processes have also been developed that utilize CO₂ and an amine with only a simple organic base, significantly reducing reaction times. nih.gov

Another green strategy is the use of organic carbonates, such as dimethyl carbonate (DMC), as carbonylating agents. researchgate.net These reactions, known as aminolysis of organic carbonates, provide a suitable phosgene-free route to carbamates and can often be catalyzed. researchgate.net

Catalytic Approaches in Carbamate Synthesis (e.g., Metal-Oxide Catalysis, Ni-based Systems)

Catalysis offers powerful tools for carbamate synthesis, enabling reactions under milder conditions with improved efficiency and selectivity.

Metal-Oxide Catalysis: Various metal oxide-based catalysts have proven effective in carbamate synthesis. For example, a practical method for synthesizing N-substituted dicarbamates involves reacting urea (B33335) derivatives with dialkyl carbonates using a MgO-ZnO catalyst. shikshamandal.org Yttria-Zirconia solid acid catalysts have also been used for carbamate synthesis. nih.gov Furthermore, copper supported on magnesium-aluminum hydrotalcite-derived oxides has been developed for the synthesis of enol carbamates via C-H bond activation of formamides. shikshamandal.org Titanium alkoxides have been used in one-pot, phosgene-free syntheses of N-phenylcarbamates from an aromatic amine, CO₂, and the metal alkoxide. oup.comresearchgate.net

Ni-based Systems: Nickel catalysts are particularly versatile in carbamate chemistry, facilitating a range of transformations. nih.gov Nickel-catalyzed amination of aryl carbamates allows for the formation of C-N bonds and has a broad scope with respect to both the carbamate and the amine coupling partners. nih.govrsc.org Computational studies suggest a catalytic cycle where reductive elimination is the rate-determining step. rsc.org

Other notable nickel-catalyzed reactions include the decarboxylation of aryl carbamates to form aromatic amines, a process where the C(aryl)-O bond is cleaved and CO₂ is extruded. acs.org Nickel complexes have also been shown to effectively catalyze the cross-coupling of carbamates with silylmagnesium reagents. rameshrasappan.com More recently, dual nickel photocatalysis has emerged as a method for synthesizing O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO₂ pressure. nih.gov These catalytic systems highlight the potential for novel disconnections and synthetic routes toward complex carbamates.

Multi-component Coupling and Solid-Phase Synthesis Methodologies

Multi-component Coupling: Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) provides an efficient, one-pot synthesis of carbamates under mild conditions. organic-chemistry.orgacs.org This method avoids common side reactions like N-alkylation. organic-chemistry.org A four-component palladium-catalyzed carbonylative coupling of aryl halides, potassium cyanate, and alcohols has also been developed for the synthesis of acyl carbamates. acs.org

Solid-Phase Synthesis: Solid-phase synthesis offers significant advantages for the preparation of carbamates, including simplified purification and the potential for creating large combinatorial libraries for screening purposes. acs.org In this methodology, an alcohol or amine is coupled to a solid support, such as Merrifield's resin, via a CO₂ linker. acs.orgnih.gov The reaction is typically promoted by reagents like cesium carbonate and TBAI. nih.govacs.orgnih.gov This approach allows for complete conversions and easy isolation of the resin-bound product, which can then be cleaved or used in further synthetic steps. acs.org For example, polymer-bound α-alkoxycarbonylamino sulfones have been used as precursors for N-acylimines in the solid-phase synthesis of β-amino ketones and cyclic carbamates. acs.org

Rearrangement-Based Methodologies (e.g., Hofmann, Curtius) for Carbamate Formation

Rearrangement reactions provide powerful pathways for the synthesis of carbamates from carboxylic acid derivatives or amides. The Hofmann and Curtius rearrangements are classic examples that proceed through an isocyanate intermediate, which can be trapped by an alcohol to yield the desired carbamate. nih.govwikipedia.orgmasterorganicchemistry.com

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom. wikipedia.orgtcichemicals.com The reaction typically uses bromine and a strong base. masterorganicchemistry.com The key steps involve the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which rearranges to an isocyanate as the R group migrates from the carbonyl carbon to the nitrogen. wikipedia.org This isocyanate intermediate can then be trapped by an alcohol, such as benzyl alcohol, to form a carbamate. wikipedia.orgtcichemicals.com A modified Hofmann rearrangement using N-bromoacetamide and lithium methoxide (B1231860) has been shown to produce benzyl carbamates in high yields. researchgate.net

The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org This method is widely used to convert carboxylic acids and their derivatives into carbamates. nih.gov The acyl azide is typically prepared from an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.govucd.ie The subsequent thermal or photochemical rearrangement is a concerted process, avoiding a free nitrene intermediate, and proceeds with full retention of the migrating group's stereochemistry. nih.govwikipedia.org The resulting isocyanate is then reacted with an alcohol. nih.gov The use of benzyl alcohol as the nucleophile specifically yields benzyl carbamate (Cbz-protected) derivatives. wikipedia.orgucd.ie Continuous flow processes have been developed for the Curtius rearrangement to safely handle the energetic acyl azide intermediates and efficiently produce carbamates. ucd.ie

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product with Benzyl Alcohol |

|---|---|---|---|---|

| Hofmann | Primary Amide | Br2, NaOH | Isocyanate | Benzyl Carbamate |

| Curtius | Acyl Azide | Heat or UV light | Isocyanate | Benzyl Carbamate |

Derivatization and Structural Modification Strategies for Benzoylcarbamate Scaffolds

Once the benzoylcarbamate scaffold is formed, it can be further modified through various chemical transformations to create a diverse range of derivatives.

Selective alkylation and acylation are key strategies for modifying the benzoylcarbamate structure. Alkylation typically targets the nitrogen atom of the carbamate, while acylation can be directed at different positions depending on the substrate and reaction conditions.

Selective Alkylation: The nitrogen atom in the carbamate linkage can potentially be alkylated, although this can be challenging due to the reduced nucleophilicity of the nitrogen compared to a free amine. Selective N-alkylation methods often rely on strong bases to deprotonate the carbamate, followed by reaction with an alkyl halide. Methodologies have been developed for the selective N1-alkylation of related heterocyclic systems like benzotriazoles using a catalyst such as B(C6F5)3 with diazoalkanes, which could potentially be adapted for carbamate scaffolds. rsc.org Another approach involves the Hofmann N-alkylation of poor nucleophilic amines and amides using alcohols and catalytic amounts of alkyl halides, which provides a practical route to mono- or di-alkylated products. rsc.org For substrates containing other reactive sites, such as benzylic or allylic positions, Lewis acid catalysis can enable the selective alkylation of protic nucleophiles using amine derivatives as alkylating agents. researchgate.net

Selective Acylation: Acylation reactions introduce an acyl group into a molecule. In the context of a benzoylcarbamate, selective acylation could be envisioned on a hydroxylated analogue of the benzyl or benzoyl ring. The selective acylation of one hydroxyl group over another is a common challenge in organic synthesis. google.comnih.gov For example, in molecules with multiple secondary hydroxyl groups, selectivity can be achieved by using specific acylating agents and hindered bases. google.com N-heterocyclic carbene (NHC) organocatalysts have also emerged as powerful tools for modulating the site-selectivity of acylation reactions in complex molecules like saccharides by altering the catalyst's chirality. nih.gov

| Transformation | Target Site | Typical Reagents/Catalysts | Notes |

|---|---|---|---|

| N-Alkylation | Carbamate Nitrogen | Base (e.g., NaH), Alkyl Halide | Requires activation of the N-H bond. |

| Selective Catalytic Alkylation | Poorly Nucleophilic Amines/Amides | Alcohols, Catalytic Alkyl Halides | Green method, generates water as byproduct. rsc.org |

| Selective Acylation | Hydroxyl Groups (on modified scaffolds) | Acid Halides, Hindered Bases, NHC Catalysts | Selectivity is key in polyhydroxylated compounds. google.comnih.gov |

Benzoylcarbamate moieties can be incorporated into molecules designed to undergo cyclization, leading to the formation of various heterocyclic structures. These intramolecular reactions are valuable for building complex molecular architectures.

For instance, carbamates can act as prodrugs that release an active compound via an intramolecular cyclization-elimination reaction. Basic carbamates of 4-hydroxyanisole have been shown to be stable at low pH but undergo a clean, predictable intramolecular cyclization at physiological pH (7.4) to release the parent phenol (B47542) and form a cyclic urea derivative, such as N,N'-dimethylimidazolidinone. nih.gov This type of reaction highlights how the carbamate group can be used as a trigger for a subsequent cyclization.

In other examples, related N-benzoyl structures undergo intramolecular cyclization under acidic or basic conditions. Acid and base-catalyzed intramolecular cyclizations of N-benzoylthioureidoacetal, a molecule containing a benzocarbamoyl-like group, lead to different heterocyclic products like imidazolidine-2-thione or 2-thiohydantoin (B1682308) depending on the conditions. nih.gov Similarly, intramolecular oxy-cyclization of 2-alkenylbenzamides has been achieved using a metal-free catalytic system to produce benzoiminolactones efficiently. rsc.org These examples demonstrate the versatility of the benzoyl-amide linkage, a core component of this compound, in directing cyclization reactions to form diverse ring systems.

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry

Fundamental Insights into Carbamate (B1207046) Amide Resonance

The carbamate functional group, a key feature of Benzyl (B1604629) benzoylcarbamate, is characterized by amide resonance, which has been extensively studied using both experimental and theoretical methods. nih.gov This resonance imparts a pseudo double-bond character to the C-N bond, restricting free rotation and influencing the molecule's stability and reactivity. nih.govnih.gov

The hindered rotation around the amide C-N bond in carbamates is a well-documented phenomenon, leading to the existence of syn and anti rotamers. nih.govnd.edu The energy barrier for this rotation is a direct measure of the C-N bond's double-bond character. Spectroscopic techniques, particularly variable-temperature nuclear magnetic resonance (NMR), and computational methods like density functional theory (DFT) are primary tools for quantifying these rotational barriers. nih.govnd.edu

Experimental data show that the rotational barrier for typical N-alkylcarbamates is around 16 kcal/mol. nd.edu This is generally 3-4 kcal/mol lower than in structurally analogous amides, an effect attributed to electronic and steric disruptions from the adjacent ester oxygen. nih.govresearchgate.net The nature of the substituent on the nitrogen atom significantly influences this barrier. For instance, the barrier in N-phenylcarbamate is lowered to approximately 12.5 kcal/mol. nd.edu In cases like N-(2-pyrimidyl)carbamates, the barrier can be so low (<9 kcal/mol) that separate rotamers cannot be distinguished by 500 MHz NMR even at low temperatures like 183 K. nd.edu This decrease is linked to the electron-withdrawing ability of the pyrimidyl ring, which increases the C-N single bond character. nd.edu

Computational studies complement these experimental findings. For example, calculations for N-(2-pyrimidyl)carbamate show a transition state for syn/anti interconversion that is only 8.4 kcal/mol higher in energy than the ground state, corroborating the low rotational barrier observed experimentally. nd.edu

| Carbamate Type | Rotational Barrier (ΔG‡, kcal/mol) | Method of Determination | Reference |

|---|---|---|---|

| Typical N-Alkylcarbamate | ~16 | Experimental (NMR) | nd.edu |

| N-Phenylcarbamate | 12.3 - 12.5 | Experimental (NMR) | nd.edu |

| Tertiary N-(2-Pyridyl)carbamate | 10.2 | Experimental (NMR) | nd.edu |

| Tertiary N-(2-Pyrimidyl)carbamate | <9 | Experimental (NMR) | nd.edu |

| Secondary N-(2-Pyrimidyl)carbamate | 8.4 | Computational (Calculated) | nd.edu |

Structure A: A neutral structure with a C=O double bond and C-N and C-O single bonds. This is the primary Lewis structure.

Structure B: A zwitterionic structure with a C-O single bond, a C=N+ double bond, and a negative charge on the carbonyl oxygen. This structure highlights the delocalization of the nitrogen lone pair into the carbonyl group, creating the partial double bond character of the C-N bond. youtube.com

Structure C: A less significant zwitterionic structure with a C-N single bond, a C=O+ double bond on the ester oxygen, and a negative charge on the nitrogen.

The stability of these resonance contributors is governed by several factors. lumenlearning.comquora.com Generally, structures with more covalent bonds and minimal formal charges are more stable. quora.comlibretexts.org When charges are present, the stability is enhanced if the negative charge resides on a more electronegative atom (like oxygen) and the positive charge on a less electronegative atom. lumenlearning.comyoutube.com

In carbamates, Structure B is a major contributor to the resonance hybrid because it places a positive charge on the nitrogen and a negative charge on the highly electronegative oxygen, and it accounts for the observed planarity and rotational barrier. youtube.com The delocalization of the nitrogen's lone pair (nN → πC=O) is fundamental to amide resonance. researchgate.net The presence of the second oxygen atom in carbamates introduces competitive delocalization (nO → πC=O), which slightly reduces the C-N double bond character compared to amides, thus lowering the rotational barrier. researchgate.net

Nucleophilic Reactivity and Substitution Mechanisms of Benzoylcarbamates

The carbonyl carbon in benzoylcarbamates is electrophilic and serves as a site for nucleophilic attack. The subsequent reaction pathway is influenced by several factors, including the nature of the leaving group, stereochemistry, and the solvent environment.

Replacing the oxygen heteroatom of the leaving group in a carbamate with sulfur significantly alters the reaction mechanism. A study comparing the aminolysis of aryl N-phenylcarbamates with their thiocarbamate analogs (aryl N-phenylthiocarbamates) by benzylamines in acetonitrile (B52724) provides clear evidence for this. nih.gov

Nucleophilic substitution reactions at a chiral center typically result in an inversion of configuration, a hallmark of the SN2 mechanism where the nucleophile attacks from the side opposite to the leaving group. fiveable.mechemguide.co.uk In the context of a nucleophilic acyl substitution on a benzoylcarbamate, the carbonyl carbon is trigonal planar and achiral. Therefore, direct inversion of a stereocenter at the carbonyl carbon itself is not applicable.

However, if the reaction involves a chiral nucleophile or if stereocenters are present elsewhere in the reacting molecules, the stereochemical outcome becomes significant. The approach of the nucleophile to the planar carbonyl group can be influenced by steric hindrance from adjacent groups, potentially leading to diastereoselectivity. For enamides and enecarbamates, which are related nucleophiles, it has been shown that the geometry of the nucleophile ((E) vs. (Z)) can determine the stereochemistry (anti vs. syn) of the product with high diastereoselectivity. nih.gov This suggests that the trajectory of nucleophilic attack is highly controlled, a principle that would extend to reactions involving benzoylcarbamates.

Solvent polarity can profoundly impact reaction rates and mechanisms by stabilizing or destabilizing ground states, transition states, and intermediates. acs.org For reactions involving carbamates, the effect of the solvent depends on whether the transition state is more or less polar than the ground state.

In weakly polar solvents like chloroform, the rotational barrier of carbamates is influenced by electronic effects that suggest a relatively dipolar ground state and a less polar transition state for C-N bond rotation. nd.edu For nucleophilic substitution reactions, increasing solvent polarity can have multiple effects. More polar solvents can better solvate charged intermediates and transition states, which can alter the energy landscape of the reaction. rsc.org For instance, in solvolysis reactions, higher solvent polarity has been shown to result in greater stabilization of the intermediates, leading to higher selectivity. rsc.org An increase in solvent ionizing power can also promote dissociation to free ions, which may be intrinsically more selective. rsc.org Therefore, in the nucleophilic substitution of benzoylcarbamate, a change from a nonpolar to a polar solvent could potentially favor a more dissociative, SN1-like pathway or enhance the rate of an SN2-like reaction by stabilizing a charge-separated transition state.

Intramolecular Rearrangements and Cyclization Processes

Intramolecular reactions, where different parts of the same molecule react with each other, are fundamental in the synthesis of cyclic compounds. In the context of benzyl carbamate systems, these processes are pivotal for creating valuable nitrogen-containing heterocyclic structures.

Anionic Rearrangements and Stereocontrol in Benzyl Carbamate Systems

Anionic rearrangements in carbamate systems offer a powerful tool for the stereocontrolled synthesis of complex molecules. Axially chiral carbamates, such as specific derivatives of N-2,4-dimethyl-6-iodophenyl-N-allyl anilines (including Boc, Alloc, and Cbz derivatives), can be resolved into stable atropisomers with high racemization barriers. nih.gov These resolved chiral carbamates undergo both radical and anionic cyclizations with a high degree of chirality transfer from the N-Ar axis to the newly formed stereocenter in the substituted dihydroindole products. nih.gov This process demonstrates the effective use of anionic rearrangements for achieving stereocontrol in the synthesis of nitrogen-containing heterocycles. nih.gov

Furthermore, the combination of substrate-controlled protocols with iterative 1,2-metallate rearrangements has proven effective for the stereoselective synthesis of homoallylic alcohols with chiral β-centers. acs.org This methodology is highly valuable in the synthesis of polyketide-based natural products and can be extended to introduce other functional groups like alkynes and protected amines. acs.org

Mechanism of Benzoylcarbamate Cyclization in Amino Alcohol and Amino Sugar Synthesis

The cyclization of benzoylcarbamates is a key strategy for the synthesis of amino alcohols and amino sugars. The process typically involves the deprotonation of an alcohol-derived benzoylcarbamate to form a sodium anion. researchwithrutgers.com This anion then acts as an internal nucleophile, delivering the amino nitrogen to an electrophilic carbon center within the same molecule, such as a bromide, epoxide, or triflate. researchwithrutgers.comacs.org This intramolecular cyclization leads to the formation of various amino alcohol and amino diol derivatives. researchwithrutgers.com

A significant application of this method is in the conversion of sugars to amino sugars. researchwithrutgers.commdpi.com This is often achieved through selective monotriflation of carbohydrate diols, which takes advantage of the increased reactivity of hydroxyl groups flanked by a cis, vicinal ether oxygen. researchwithrutgers.com Subsequent formation of the benzoylcarbamate and its intramolecular cyclization yields the desired amino sugar. researchwithrutgers.com However, a competing reaction can occur where cyclization happens on the carbonyl oxygen if the electrophilic site is sterically hindered. researchwithrutgers.com

The synthesis of β-amino alcohols can also be achieved through the ring-opening of epoxides with amines. researchgate.net Various catalytic systems, including zeolites and metal catalysts, have been developed to facilitate this reaction under mild and environmentally friendly conditions. researchgate.net

Table 1: Research Findings on Benzoylcarbamate Cyclization

| Reactant Type | Key Process | Product Type | Notable Feature | Reference |

|---|---|---|---|---|

| Alcohol-derived benzoylcarbamate | Intramolecular delivery of amino nitrogen to electrophilic carbons | Amino alcohol and amino diol derivatives | Formation of a sodium anion as an intermediate | researchwithrutgers.com |

| Carbohydrate diols | Selective monotriflation followed by benzoylcarbamate formation and cyclization | Amino sugars | Enhanced reactivity of hydroxyls flanked by a cis, vicinal ether oxygen | researchwithrutgers.com |

| Epoxides | Ring-opening with amines | β-amino alcohols | Can be catalyzed by zeolites and metal catalysts under mild conditions | researchgate.net |

Benzoyl Group Migration Phenomena in Complex Chemical Systems

Benzoyl group migration is a notable phenomenon observed in various complex chemical systems. An efficient method for achieving regioselective acyl migration of a benzoyl ester involves using a commercially available organic acid catalyst, TsOH·H₂O. rsc.org This method allows the benzoyl group to migrate from secondary hydroxyl groups to primary ones, or from equatorial secondary hydroxyls to axial ones. rsc.org The proposed mechanism for 1,2 or 1,3 acyl migration proceeds through five- and six-membered cyclic ortho acid intermediates. rsc.org

Unexpected benzoyl group migration has also been reported during the synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. mdpi.comresearchgate.net In this case, the key intermediate is believed to be an o-[(benzoyloxy)benzyl]-triphenyl-phosphorane, which undergoes intramolecular benzoyl group migration. mdpi.comresearchgate.net This discovery is significant as it provides a pathway to synthesize 3-acylbenzofuran derivatives that are otherwise difficult to obtain. mdpi.comresearchgate.net

Table 2: Examples of Benzoyl Group Migration

| System/Reaction | Catalyst/Conditions | Migration Type | Proposed Intermediate | Reference |

|---|---|---|---|---|

| Benzoyl ester | TsOH·H₂O | From secondary to primary hydroxyls, or equatorial to axial hydroxyls | Cyclic ortho acid | rsc.org |

| Synthesis of 3-benzoyl-2-phenylbenzofurans | Wittig conditions | Intramolecular | o-[(benzoyloxy)benzyl]-triphenyl-phosphorane | mdpi.comresearchgate.net |

Reductive Cleavage Mechanisms of Acylcarbamate Derivatives

Reductive cleavage is a chemical reaction that involves the breaking of a bond using a reducing agent. numberanalytics.com In the context of acylcarbamate derivatives, this process is particularly useful for the deprotection of functional groups.

The reductive cleavage of N-substituted aromatic amides, which are converted to tert-butyl acylcarbamates, has been studied to understand the influence of heterocyclic components on the cleavage of the acyl-N bond. rsc.org Mild reducing agents like activated aluminum and sodium borohydride (B1222165) can selectively deacylate these compounds. rsc.org This two-step procedure of converting an amide to an acylcarbamate followed by reduction offers a mild and efficient method for amide cleavage, yielding carbamates and, with sodium borohydride, the corresponding alcohols. rsc.org

A general and efficient method for the reductive cleavage of aryl O-carbamates to phenols utilizes the Schwartz reagent. organic-chemistry.org This method is selective, tolerates a wide range of functional groups, and can be performed directly or through an economical in-situ procedure. organic-chemistry.org This approach is particularly valuable as it connects to the directed ortho metalation (DoM) strategy, enabling the synthesis of complex, multi-substituted phenols that might otherwise be difficult to access. organic-chemistry.org

The general mechanism of reductive cleavage reactions typically involves several steps: coordination of the reducing agent to the substrate, transfer of electrons from the reducing agent, cleavage of the target bond, and formation of the reduced product. numberanalytics.com

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like Benzyl (B1604629) benzoylcarbamate. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. In the context of Benzyl benzoylcarbamate, DFT studies can provide a deep understanding of its stability, reactivity, and spectroscopic properties.

Methodologies for such studies often involve the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31+G(d) or 6-311+G(d,p). scirp.orgresearchgate.netscirp.org These combinations have been shown to provide reliable results for a variety of organic systems. For instance, in studies of related ethyl benzyl carbamates, the B3LYP functional has been employed to optimize molecular geometries and calculate vibrational frequencies. scirp.orgresearchgate.netscirp.org A comprehensive theoretical investigation of a benzoyl derivative, 2-amino-N-(phenylcarbamothioyl)benzamide, also utilized the B3LYP functional with the 6-311++G(d,p) basis set to analyze its spectroscopic data and frontier molecular orbitals. rsc.org

A key application of DFT is the elucidation of reaction mechanisms through the calculation of potential energy surfaces. For reactions involving this compound, such as its formation or subsequent transformations, DFT can be used to map out the energy changes that occur as reactants are converted into products. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Table 1: Hypothetical DFT-Calculated Energy Profile Parameters for a Reaction Involving a Carbamate (B1207046)

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.4 | 1 |

| Intermediate | -5.2 | 0 |

| Product | -15.8 | 0 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but it is significantly more computationally demanding. Often, a hybrid approach is used where a few explicit solvent molecules are included to model direct interactions, and the bulk solvent is treated implicitly. For a molecule like this compound, understanding how a solvent might stabilize or destabilize transition states is crucial for predicting its reactivity in different environments.

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key consideration for molecules containing amide-like functional groups, such as the carbamate moiety in this compound. The carbamate group can theoretically exist in an amide-imidol tautomeric equilibrium. DFT calculations are a powerful tool for investigating the relative stabilities of tautomers. nih.govnih.gov

By calculating the electronic energies of the optimized geometries of each tautomer, their relative populations can be predicted using the Boltzmann distribution. The inclusion of zero-point vibrational energies and thermal corrections to the Gibbs free energy provides a more accurate picture of the tautomeric equilibrium. Studies on other heterocyclic systems have shown that the relative stability of tautomers can be highly sensitive to the computational method and the inclusion of solvent effects. nih.govnih.gov For this compound, it is expected that the amide tautomer would be significantly more stable than the imidol tautomer, in line with the general behavior of amides and carbamates. nih.gov

Table 2: Illustrative DFT Parameters for Amide-Imidol Tautomerism of a Carbamate

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Amide | 0.0 | 0.0 |

| Imidol | +12.5 | +10.8 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Modeling and Conformational Analysis

This analysis can be performed using a variety of methods, from simple molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods. A systematic search of the conformational space can reveal the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. Understanding the preferred conformation of this compound is important as it can influence its physical properties and how it interacts with other molecules.

Predictive Computational Tools in Synthetic Planning and Mechanistic Prediction

Modern computational chemistry also offers tools that can aid in the planning of synthetic routes and the prediction of reaction mechanisms. For a target molecule like this compound, retrosynthesis software can propose potential synthetic pathways by breaking the molecule down into simpler, commercially available starting materials. researchgate.net These programs utilize databases of known chemical reactions to suggest plausible disconnections.

Furthermore, computational tools can be used to predict the feasibility of a proposed reaction. By calculating the energies of reactants, products, and transition states, as described in section 4.1.1, the thermodynamics and kinetics of a reaction step can be evaluated before it is attempted in the laboratory. For complex reactions, these predictive tools can save significant time and resources by identifying the most promising synthetic strategies. Molecular dynamics simulations can also be employed to study the behavior of molecules over time, providing insights into dynamic processes. tudelft.nl

Spectroscopic Characterization for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of benzyl (B1604629) benzoylcarbamate, offering insights into the connectivity of atoms and the electronic environment of the nuclei.

While a specific high-resolution ¹H NMR spectrum for benzyl benzoylcarbamate is not widely available in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as benzyl carbamate (B1207046) and N-benzylbenzamide.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and benzoyl groups, as well as the aliphatic protons of the benzylic methylene (B1212753) group.

Aromatic Protons: The protons on the two phenyl rings will likely appear in the range of δ 7.2-8.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the carbamate and carbonyl functionalities. The protons on the benzoyl ring, being directly attached to a carbonyl group, are expected to be deshielded and resonate at a slightly downfield region compared to the protons on the benzyl ring. The multiplicity of these signals will depend on the coupling between adjacent protons on the rings, typically resulting in complex multiplets.

Aliphatic Protons: The two protons of the benzylic methylene group (-CH₂-) are expected to appear as a singlet or a narrowly split multiplet in the range of δ 5.0-5.3 ppm. Their chemical shift is influenced by the adjacent oxygen and phenyl group.

A representative, though not identical, ¹H NMR spectrum of benzyl carbamate in CDCl₃ shows a singlet for the benzylic protons at approximately 5.11 ppm and multiplets for the aromatic protons between 7.39 and 7.56 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzoyl) | ~7.5 - 8.0 | Multiplet |

| Aromatic (Benzyl) | ~7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~5.0 - 5.3 | Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Key signals include those from the carbonyl carbons and the aromatic carbons.

Carbonyl Carbons: Two distinct carbonyl carbon signals are anticipated. The carbonyl carbon of the benzoyl group is expected to resonate in the range of δ 165-175 ppm. The carbonyl carbon of the carbamate group is also expected in a similar downfield region, typically around δ 155-165 ppm.

Aromatic Carbons: The carbons of the two phenyl rings will appear in the aromatic region of the spectrum, generally between δ 125-140 ppm. The quaternary carbons (those attached to other non-hydrogen atoms) will typically show weaker signals compared to the protonated carbons.

For a related compound, benzyl benzoate, the carbonyl carbon appears at approximately 166 ppm, and the aromatic carbons are observed between 128 and 136 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Benzoyl) | ~165 - 175 |

| C=O (Carbamate) | ~155 - 165 |

| Aromatic (Benzoyl) | ~128 - 135 |

| Aromatic (Benzyl) | ~127 - 136 |

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on the same aromatic ring. This would help in assigning the specific protons within the complex multiplets of the aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the ester and amide linkages. For instance, correlations would be expected between the methylene protons and the carbamate carbonyl carbon, as well as between the aromatic protons of the benzoyl group and the benzoyl carbonyl carbon.

While specific 2D NMR data for this compound is not available, the application of these techniques to structurally similar molecules is a standard practice for comprehensive structural elucidation.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to separate the signals of different components in a mixture based on their diffusion coefficients. In the context of this compound, DOSY could be utilized to:

Assess the purity of a sample by identifying the presence of any impurities, which would exhibit different diffusion coefficients.

Study the interaction of this compound with other molecules in solution, as the formation of complexes would lead to changes in the diffusion coefficient.

There is currently no specific literature available detailing the application of DOSY to this compound.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the vibrational modes of the amide and ester functional groups. The amide group, in particular, gives rise to several characteristic bands:

Amide I Band: This band, arising primarily from the C=O stretching vibration, is typically the most intense absorption in the IR spectrum of amides and is expected to appear in the region of 1680-1630 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Amide II Band: This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is usually found in the range of 1570-1515 cm⁻¹.

Amide III Band: This is a more complex band arising from a combination of C-N stretching and N-H bending, and it typically appears in the region of 1300-1200 cm⁻¹.

For the related compound benzyl carbamate, a strong C=O stretching band is observed around 1694 cm⁻¹, and an N-H bending vibration is seen at 1610 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3300 |

| C=O Stretch (Amide I) | Amide | ~1680 - 1630 |

| N-H Bend / C-N Stretch (Amide II) | Amide | ~1570 - 1515 |

| C-N Stretch / N-H Bend (Amide III) | Amide | ~1300 - 1200 |

| C=O Stretch | Ester | ~1735 |

| C-O Stretch | Ester | ~1250 |

| Aromatic C-H Stretch | Aromatic Rings | >3000 |

N-H and Aromatic C-H Stretching Frequencies

Infrared (IR) spectroscopy is a important tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In the case of this compound, the N-H and aromatic C-H stretching frequencies are of particular diagnostic value.

The N-H group in a secondary amide, such as the carbamate in this structure, typically exhibits a single sharp absorption band in the region of 3500–3170 cm⁻¹. rsc.orgmsu.edu The precise position of this band is sensitive to the local chemical environment, particularly hydrogen bonding. In dilute solutions, where intermolecular hydrogen bonding is minimized, the N-H stretching frequency is observed at higher wavenumbers, generally in the 3500–3400 cm⁻¹ range. msu.edu In the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause this band to broaden and shift to lower frequencies, often appearing between 3300 cm⁻¹ and 3170 cm⁻¹. researchgate.net For this compound, the presence of two carbonyl groups adjacent to the N-H group can influence the electronic environment and hydrogen bonding potential, affecting the exact frequency.

The aromatic C-H stretching vibrations are characteristic of the benzyl and benzoyl moieties. These absorptions typically occur at frequencies just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range. orgchemboulder.comlibretexts.org This distinguishes them from aliphatic C-H stretching vibrations, which appear just below 3000 cm⁻¹. libretexts.orguomustansiriyah.edu.iq The presence of multiple weak to medium intensity bands in this region is a clear indicator of the aromatic rings within the structure of this compound. rsc.org

Table 1: Characteristic IR Stretching Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Amide N-H | Stretching | 3500 - 3170 | Position is dependent on hydrogen bonding. A single band is expected for a secondary amide. |

| Aromatic C-H | Stretching | 3100 - 3000 | Typically appears as multiple weak to medium bands. Diagnostic for the presence of aromatic rings. |

Mass Spectrometry (MS): Fragmentation Studies and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization method used.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule. nih.gov For this compound (C₁₅H₁₃NO₃, Molecular Weight: 255.27 g/mol ), the ESI mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 256. It is also common to observe adducts with other cations present in the solvent, such as sodium [M+Na]⁺ at m/z 278 or potassium [M+K]⁺ at m/z 294. researchgate.net While fragmentation is generally low, source-induced dissociation can be prompted by increasing the cone voltage, which may lead to the loss of neutral molecules. missouri.edu

Electron Impact (EI): In contrast to ESI, Electron Impact (EI) is a high-energy ionization method that causes extensive fragmentation of the molecular ion. missouri.edu The resulting fragmentation pattern provides a "fingerprint" that is useful for structural elucidation. The molecular ion peak (M⁺·) at m/z 255 would be observed, though its intensity may be weak due to its instability under EI conditions. The fragmentation of this compound would likely proceed through several predictable pathways based on the stability of the resulting fragments:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides. youtube.com This can lead to the formation of stable acylium ions.

Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often a very stable and abundant ion in the mass spectra of benzoyl-containing compounds. chemguide.co.uk

Formation of the benzyl cation ([C₆H₅CH₂]⁺) at m/z 91 . This is another highly stable carbocation due to resonance stabilization of the benzyl ring.

Cleavage of the Carbamate Group: The bonds within the carbamate linkage can also cleave.

Loss of carbon dioxide (CO₂) to give a fragment at m/z 211.

Cleavage of the C-O bond can lead to a fragment corresponding to [M-C₇H₇O]⁺ at m/z 148.

Cleavage of the N-C (benzoyl) bond could result in a fragment at m/z 150, corresponding to [C₆H₅CH₂OCONH]⁺.

The relative abundance of these fragment ions provides insight into the stability of the ions and the corresponding neutral radicals lost. libretexts.org The most stable ions, such as the benzoyl and benzyl cations, are often the most abundant peaks (the base peak) in the EI spectrum.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Ionization Method |

| 256 | [M+H]⁺ | ESI |

| 278 | [M+Na]⁺ | ESI |

| 255 | [M]⁺· | EI |

| 105 | [C₆H₅CO]⁺ | EI |

| 91 | [C₆H₅CH₂]⁺ | EI |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with a high degree of accuracy. While low-resolution mass spectrometry provides the nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₅H₁₃NO₃. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Theoretical Exact Mass of C₁₅H₁₃NO₃: 255.08954 Da

An HRMS instrument can measure this mass with an accuracy of typically less than 5 parts per million (ppm), which provides strong evidence to confirm that the elemental composition of the analyte is indeed C₁₅H₁₃NO₃, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

UV-Visible Spectroscopy: Electronic Transitions and Aromatic Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. msu.edu The parts of a molecule that absorb light in this region are known as chromophores.

In this compound, the primary chromophores are the two aromatic rings conjugated with carbonyl groups (the benzoyl and the benzyl ester moieties). These systems give rise to characteristic absorptions in the UV region. The expected electronic transitions include:

π → π* transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In aromatic and conjugated systems, these transitions are responsible for strong absorption bands. The benzoyl chromophore, in particular, is known to exhibit a strong absorption band typically in the range of 240-280 nm. researchgate.netvjol.info.vn

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital of the carbonyl groups. youtube.com These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the strong π → π* absorption of the benzoyl group. The presence of two such chromophores would likely result in a complex spectrum with a strong maximum absorbance (λₘₐₓ) around 240-280 nm. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq For instance, polar solvents can stabilize the ground state of the n-electrons through hydrogen bonding, leading to a blue shift (a shift to shorter wavelengths) of the n → π* transition. uobabylon.edu.iq

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Benzoyl and Benzyl groups | ~240 - 280 | High (Strong) |

| n → π | Carbonyl groups (C=O) | > 280 | Low (Weak) |

Applications in Advanced Organic Synthesis and Chemical Biology

Benzoylcarbamates as Amine and Amino Acid Protecting Groups

The protection of amine functionalities is a cornerstone of modern organic synthesis. Benzoylcarbamates, particularly the benzyloxycarbonyl (Cbz or Z) group, serve as robust shields for amine groups against a wide array of reaction conditions. This protection prevents unwanted side reactions and allows chemists to direct transformations to other parts of a molecule. nbinno.com

Strategic Utility in Peptide Synthesis and Complex Molecular Assemblies

In the intricate process of peptide synthesis, the sequential coupling of amino acids requires that the amine group of one amino acid is temporarily masked while its carboxyl group reacts with the free amine of another. nbinno.com The benzyloxycarbonyl (Cbz) protecting group, introduced by reacting an amino acid's amine group with benzyl (B1604629) chloroformate, is a classic and effective tool for this purpose. google.com By converting the nucleophilic amine into a non-reactive carbamate (B1207046), the Cbz group ensures the orderly and specific formation of peptide bonds, preventing the formation of undesired polypeptide sequences. nbinno.com

This strategy is fundamental to constructing complex peptide chains and other large molecular assemblies where precise control over reactive sites is essential. nbinno.com The stability of the Cbz group to various coupling conditions, followed by its clean removal, underscores its strategic importance in achieving high yields and purity in the final peptide products. nbinno.com

Orthogonal Deprotection Strategies for Benzoylcarbamates

A key concept in the synthesis of complex molecules is orthogonality, which refers to the use of multiple protecting groups that can be removed under distinct conditions without affecting one another. thieme-connect.de Benzoylcarbamates like the Cbz group are integral to such strategies. researchgate.net The Cbz group is characteristically stable under the acidic and basic conditions used to remove other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. nbinno.comuniversiteitleiden.nl

The Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). researchgate.net This unique removal method allows for selective deprotection of a Cbz-protected amine while Boc and Fmoc groups elsewhere in the molecule remain intact. thieme-connect.de This orthogonality provides chemists with the flexibility to unmask specific amine groups at desired stages of a synthetic sequence, a critical capability for assembling complex architectures. sigmaaldrich.comrsc.org

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis); HBr in Acetic Acid | Stable to mild acid and base |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis |

Synthetic Reagents and Intermediates in Organic Transformations

Beyond their role in peptide synthesis, benzylcarbamates are versatile intermediates that serve as precursors and reagents in a variety of important organic reactions.

Precursors for Primary Amine Synthesis

Benzyl carbamate serves as a stable, solid synthetic equivalent of ammonia, providing a controlled method for the synthesis of primary amines. wikipedia.org The process involves the N-alkylation of benzyl carbamate with an appropriate alkyl halide. Following this carbon-nitrogen bond formation, the benzyloxycarbonyl group is cleaved, typically through hydrogenolysis or with Lewis acids, to release the desired primary amine. wikipedia.orgorganic-chemistry.org This two-step sequence offers a reliable alternative to direct alkylation of ammonia, which can often lead to overalkylation and the formation of mixtures of primary, secondary, and tertiary amines. nih.govresearchgate.net

Role in Mannich-type Reactions and Related Carbon-Carbon Bond Formations

Derivatives of benzyl carbamate are effective reagents in Mannich-type reactions, which are fundamental for forming carbon-carbon bonds by connecting an aldehyde, an amine, and a carbon-based nucleophile. For instance, Benzyl Isopropoxymethyl Carbamate has been utilized as an aminomethylating reagent in reactions with titanium enolates. researchgate.net In this role, the carbamate acts as a precursor to an iminium ion equivalent, which is then attacked by the enolate to form a new C-C bond, ultimately installing a protected aminomethyl group into the target molecule. This methodology is valuable for the synthesis of β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules. tcichemicals.comorganic-chemistry.org

Formation of Nitrogen-Containing Heterocycles (e.g., Amino Alcohols, Amino Sugars)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.comnih.govmdpi.comfrontiersin.org Benzoylcarbamates are instrumental in the synthesis of these complex structures, particularly amino alcohols and amino sugars. researchwithrutgers.comacs.org A common strategy involves an intramolecular reaction where a nitrogen atom from a benzoylcarbamate group acts as a nucleophile to displace a leaving group (such as a triflate or halide) within the same molecule. researchwithrutgers.com This cyclization reaction effectively forms a new heterocyclic ring containing the nitrogen atom.

This approach has been successfully applied to carbohydrate chemistry to convert sugars into valuable amino sugars. researchwithrutgers.comnih.govresearchgate.netscirp.org The carbamate group first protects the amine functionality while the sugar backbone is constructed or modified, and then participates in the key ring-forming step before being removed in the final stages of the synthesis. google.comnih.gov

Chemical Derivatization for Analytical and Purification Processes

Chemical derivatization is a process where a compound is chemically converted into a new compound, or "derivative," that has properties more suitable for a particular analytical or purification procedure. This strategy is frequently employed in chromatography and mass spectrometry to enhance the performance of an analysis. The primary goals of derivatization include improving the volatility of an analyte for gas chromatography, increasing its detectability by introducing a chromophoric or fluorophoric tag, or enhancing its ionization efficiency for mass spectrometry. For a compound like Benzyl benzoylcarbamate, which possesses inherent structural features conducive to modern analytical techniques, the necessity and application of derivatization are considered in the context of its existing chemical properties.

Enhancing Chromatographic Resolution and Detection Sensitivity

The effectiveness of High-Performance Liquid Chromatography (HPLC) is largely determined by its ability to separate components in a mixture (resolution) and to detect them at low concentrations (sensitivity). sigmaaldrich.com While chemical derivatization is a powerful tool to improve these parameters, the molecular structure of this compound itself possesses attributes that facilitate direct analysis.

The presence of both a benzyl and a benzoyl group lends the molecule significant hydrophobicity and two aromatic chromophores. These features directly impact its behavior in reversed-phase HPLC, the most common mode of liquid chromatography. The aromatic rings allow for strong interaction with nonpolar stationary phases (like C18), leading to good retention and opportunities for separation from other components. scirp.orgsielc.com Consequently, derivatization to enhance retention is often unnecessary.

Furthermore, the aromatic rings act as excellent chromophores, enabling highly sensitive detection using UV-Vis detectors, a standard component of HPLC systems. scirp.orgscholarsresearchlibrary.com Derivatization for sensitivity enhancement is typically reserved for compounds that lack a native chromophore, such as aliphatic alcohols or amines. In those cases, reagents like benzoyl chloride are used to attach a UV-active group to the analyte—a process that highlights the inherent analytical advantage of the benzoyl moiety already present in this compound. nih.govresearchgate.net

The table below summarizes typical chromatographic conditions used for related aromatic compounds, illustrating the general approach for their analysis without derivatization.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C8 or C18 | Provides effective retention for aromatic, moderately nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water | Allows for the elution of compounds with a range of polarities. scirp.org |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical scale separations. scirp.org |

| Detection | UV Absorbance at ~254 nm or ~280 nm | Aromatic rings exhibit strong absorbance in this range, ensuring high sensitivity. scirp.org |

| Column Temperature | 25 - 35 °C | Maintained to ensure reproducible retention times. scirp.org |

While direct HPLC analysis is generally effective, derivatization could theoretically be employed to introduce a fluorescent tag if detection limits beyond those achievable with UV absorbance are required. However, for most applications, the intrinsic properties of this compound are sufficient for robust chromatographic analysis.

Strategies for Improved Mass Spectrometric Ionization

Mass spectrometry (MS) is a powerful detection method often coupled with liquid chromatography (LC-MS). Its performance depends on the efficient ionization of the target analyte. Common "soft" ionization techniques suitable for a molecule like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nd.edulibretexts.org These methods can typically generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

A key advantage of this compound in mass spectrometric analysis is its predictable and informative fragmentation pattern under tandem mass spectrometry (MS/MS) conditions. The N-benzoyl group is particularly significant in this regard. Upon collision-induced dissociation, benzoylated compounds characteristically yield a highly stable and abundant benzoyl cation fragment at a mass-to-charge ratio (m/z) of 105. nih.govcdnsciencepub.com This fragmentation is a reliable signature that can be used for highly selective and sensitive quantification through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. The presence of this reliable fragmentation pathway often negates the need for derivatization to improve MS detection. nih.gov

Derivatization for MS analysis is generally applied to compounds that ionize poorly or lack a distinctive fragmentation pattern. While various derivatization strategies exist for simpler carbamates, such as the use of heptafluorobutyric anhydride (B1165640) (HFBA) to improve volatility and detection in Gas Chromatography-Mass Spectrometry (GC-MS), these are less relevant to this compound, where the nitrogen atom is already acylated. researchgate.net

The inherent properties of the benzoyl group provide a robust handle for sensitive and selective MS detection without chemical modification. The table below outlines the expected mass spectrometric behavior based on the fragmentation of related N-benzoyl compounds.

| Ionization Mode | Parent Ion (Precursor) | Key Fragment Ion (Product) | Analytical Utility |

| Positive ESI | [M+H]⁺, [M+Na]⁺ | m/z 105 (Benzoyl cation) nih.govcdnsciencepub.com | Highly specific and abundant fragment ideal for quantitative MS/MS analysis. |

| Positive ESI | [M+H]⁺, [M+Na]⁺ | m/z 77 (Phenyl cation) cdnsciencepub.com | A secondary fragment that can be used for confirmation. |

Structure Activity Relationship Sar and Rational Design in Chemical Research

Elucidation of Structure-Activity Relationships for Benzoylcarbamate Derivatives

Positional and Electronic Effects of Substituents on Molecular Activity

The placement and electronic properties of substituents on the benzoylcarbamate scaffold are critical determinants of molecular activity. The principles of electrophilic aromatic substitution, which classify substituents as activating or deactivating and dictate their directing effects (ortho, meta, or para), provide a foundational framework for understanding these relationships. libretexts.org An electron-withdrawing group can make the aromatic ring more electron-poor, while an electron-donating group can make it more electron-rich, influencing how the molecule interacts with its biological target. libretexts.org

A pertinent example is found in a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are derivatives of benzoylcarbamate, designed as potential enzyme modulators. mdpi.com Research into their ability to inhibit Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) provides clear evidence of positional and electronic effects. The parent, unsubstituted compound showed negligible activity. However, the introduction of specific substituents dramatically altered the inhibitory potential. mdpi.com

Key findings from this research include:

A single fluorine atom at the C(4)' position of the phenyl ring resulted in the most significant BACE1 inhibition (27.5%) within the tested series. mdpi.com This highlights the positive impact of a small, electronegative substituent at this specific location, which may be involved in forming favorable interactions like hydrogen bonds within the enzyme's active site. mdpi.com

Moving the substituent from the C(4)' position to the C(2)' position led to a complete loss of BACE1 inhibitory activity. mdpi.com

Substitution at the meta position or multi-substitution on the phenyl ring also resulted in an inability to modulate BACE1, indicating that the size, position, and electronic nature of the substituent are all finely tuned for optimal activity. mdpi.com

These findings underscore that even minor structural changes can lead to profound differences in biological function, a core principle of structure-activity relationship studies.

Interactive Table: Positional Effects of Substituents on BACE1 Inhibition

| Compound Description | Substituent(s) | Position(s) | BACE1 Inhibition (%) at 10 µM | Source |

|---|---|---|---|---|

| Parent Cbz-PAS | None | - | 3.4% | mdpi.com |

| Basic Unsubstituted Amide | None | - | 0% (Inactive) | mdpi.com |

| Fluorinated Derivative | Fluoro | C(4)' | 27.5% | mdpi.com |

| Isomeric Fluorinated Derivative | Fluoro | C(2)' | Inactive | mdpi.com |

| Methoxylated Derivative | Methoxy | C(2)' | Inactive | mdpi.com |

Stereochemical Influence on Molecular Recognition and Reactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition. Molecules that are non-superimposable mirror images of each other are known as enantiomers. youtube.com Although they have the same chemical formula and connectivity, they can interact very differently with chiral biological macromolecules like enzymes and receptors. youtube.com

One enantiomer may bind with high affinity to a receptor's active site, eliciting a desired therapeutic effect, while the other may not bind at all or may even bind to a different target, causing off-target or adverse effects. This "handedness" is critical in pharmacology. youtube.com

While specific studies focusing solely on the stereoisomers of benzyl (B1604629) benzoylcarbamate are not prevalent in the reviewed literature, the principles of stereochemistry are universally applicable. For any benzoylcarbamate derivative containing a chiral center, it is expected that the different stereoisomers would exhibit distinct biological activities. The rational design of such compounds would necessitate the synthesis and testing of individual enantiomers to identify the one with the optimal activity and safety profile.

Interrogation of Enzyme Inhibition Mechanisms by Benzoylcarbamates and Analogues

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in drug discovery. nih.gov The mechanism by which an inhibitor functions—be it competitive, non-competitive, or irreversible—is a critical piece of information for its development as a therapeutic agent. libretexts.org

Modulatory Activity against Specific Enzymes (e.g., BACE1, Cathepsin D)

Benzoylcarbamate derivatives have been investigated for their ability to modulate aspartic proteases, a class of enzymes that includes BACE1 and Cathepsin D.

BACE1 , or beta-secretase, is a primary therapeutic target for Alzheimer's disease because it initiates the production of amyloid-β peptides, which form the toxic plaques found in patients' brains. nih.govnih.gov As previously discussed, certain substituted benzyl {4-[(phenyl)carbamoyl]-3-hydroxyphenyl}carbamates have demonstrated modest but specific inhibitory activity against BACE1. mdpi.com For instance, the derivative benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was identified as the most effective in its series, with approximately 28% inhibition of BACE1 at a 10 µM concentration. mdpi.com

Cathepsin D is another human aspartic protease that is structurally similar to BACE1. nih.gov Because of this similarity, achieving selectivity for BACE1 over Cathepsin D is a major challenge in drug development. nih.govfrontiersin.org Off-target inhibition of Cathepsin D can lead to unwanted side effects. nih.gov Some BACE1 inhibitors have shown high selectivity, such as CNP520, which has a Ki of 11 nM for BACE1 but a much lower affinity for Cathepsin D (Ki = 205,000 nM). nih.gov Conversely, other research focuses on developing specific Cathepsin D inhibitors for cancer therapy, ensuring they have high selectivity over BACE1. nih.gov The study of benzoylcarbamates contributes to this field by providing scaffolds that can be optimized for selective modulation of these important enzymes.

Interactive Table: Enzyme Inhibition Profile of Selected Compounds

| Compound | Target Enzyme | Inhibition Metric | Value | Selectivity Note | Source |

|---|---|---|---|---|---|

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | % Inhibition at 10 µM | ~28% | - | mdpi.com |

| CNP520 | BACE1 | Ki | 11 nM | Highly selective over Cathepsin D | nih.gov |

| CNP520 | Cathepsin D | Ki | 205,000 nM | Low activity against this off-target | nih.gov |

Mechanism-Based Inhibition (e.g., Covalent Adduct Formation, Suicide Inhibition)

Mechanism-based inhibition, also known as suicide inhibition, is an irreversible process where an enzyme binds to a substrate analogue and, through its own catalytic mechanism, converts it into a reactive species. wikipedia.orgnih.gov This reactive intermediate then forms a stable, covalent bond with an amino acid residue in the enzyme's active site, permanently inactivating it. wikipedia.orggenscript.com This strategy can lead to highly specific and potent drugs. nih.gov

Carbamates are a class of compounds well-known for acting as covalent inhibitors, particularly against serine hydrolases. nih.gov The mechanism involves the carbamate (B1207046) group acting as a target for a nucleophilic serine residue in the enzyme's active site. The enzyme attacks the carbamate, leading to the formation of a covalent carbamyl-enzyme complex and displacing the alcohol leaving group. nih.gov This process, known as carbamylation, effectively blocks the enzyme's catalytic activity. While this mechanism has been extensively studied for other carbamates, such as those inhibiting fatty acid amide hydrolase (FAAH), it provides a strong theoretical basis for how benzoylcarbamates could act as mechanism-based inhibitors for target enzymes possessing a suitable active site nucleophile. nih.gov The formation of such a covalent adduct is a powerful mode of inhibition that can offer advantages in terms of duration of action and potency. nih.gov

Interaction with Bacterial Transcription Machinery and Related Processes

The bacterial transcription machinery is a complex system responsible for synthesizing RNA from a DNA template. It is a potential target for novel antibacterial agents. The core component is the RNA polymerase (RNAP) enzyme, which is directed to specific gene promoters by various sigma (σ) factors. nih.gov The interaction between the sigma factor and the RNAP core, as well as the binding of the resulting holoenzyme to promoter DNA, are critical steps for initiating transcription. embopress.org

While no direct studies have been published demonstrating the interaction of benzyl benzoylcarbamate with bacterial transcription machinery, one can hypothesize potential mechanisms of action based on the known regulatory processes. A small molecule could, in theory, disrupt transcription by:

Blocking RNAP-DNA binding: A compound could interfere with the sequence-nonspecific binding of RNAP to DNA, which is an essential early step in promoter location. embopress.org

Inhibiting protein-protein interactions: The assembly of the RNAP holoenzyme involves the binding of a sigma factor to the core enzyme. A small molecule could bind at this interface and prevent the formation of the functional holoenzyme.

Altering DNA topology: Transcription initiation is sensitive to the supercoiling of the DNA template. nih.gov While less direct, a compound that interacts with enzymes like DNA gyrase could alter local supercoiling and thereby inhibit the expression of certain genes.

These remain theoretical modes of action for a benzoylcarbamate derivative against bacterial transcription. Further research would be required to investigate whether compounds from this class can engage with these targets.

Computational Approaches in SAR and Molecular Design

The exploration of Structure-Activity Relationships (SAR) and the rational design of novel chemical entities have been significantly advanced by the integration of computational methodologies. These in silico techniques provide a powerful platform for predicting the biological activity of compounds and understanding their interactions with biological targets at a molecular level. For a compound such as this compound, these computational approaches can offer profound insights into its potential therapeutic applications by elucidating the structural features that govern its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, untested compounds.

In the context of this compound, a QSAR study would typically involve a dataset of structurally related carbamate derivatives with known biological activities. The process would involve the calculation of a wide array of molecular descriptors for each compound, encompassing constitutional, topological, geometrical, and electronic properties. These descriptors quantify various aspects of the molecular structure, such as size, shape, branching, and electronic distribution.

Key Molecular Descriptors in QSAR Studies:

| Descriptor Type | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | These basic descriptors provide an initial characterization of the molecule's size and flexibility. |

| Topological | Connectivity Indices (e.g., Randić index) | These indices describe the branching and connectivity of the molecular skeleton. |

| Geometrical | Molecular Surface Area, Molecular Volume | These descriptors relate to the molecule's size and shape, which are crucial for receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | These properties are fundamental to understanding the molecule's reactivity and its ability to engage in electrostatic interactions with a target. |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative measure of how each descriptor contributes to the observed biological activity. For instance, a hypothetical QSAR model for a series of benzoylcarbamate derivatives might reveal that increased hydrophobicity and the presence of specific electronic features on the benzoyl ring are positively correlated with activity. Such a model would be invaluable for guiding the synthesis of new derivatives of this compound with potentially enhanced efficacy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular Docking: